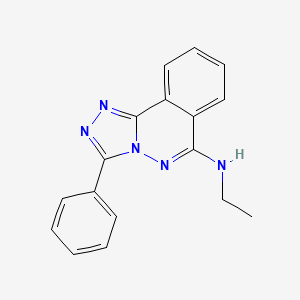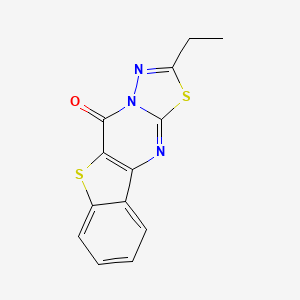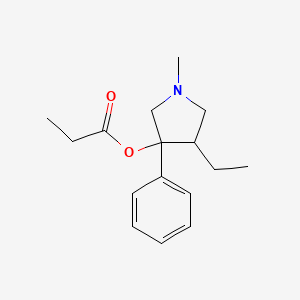
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazolophthalazine family, known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl- typically involves the condensation of appropriate phthalazine derivatives with triazole precursors. One common method includes the reaction of 1-chloro-4-alkoxy phthalazine with methyl hydrazine carboxylate, followed by further functionalization steps . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl- involves its interaction with specific molecular targets, such as bromodomains and other protein receptors. These interactions can inhibit the activity of enzymes and disrupt cellular pathways, leading to therapeutic effects. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl- can be compared with other similar compounds, such as:
1,2,4-Triazolo(3,4-b)thiadiazines: These compounds also exhibit diverse biological activities and are used in drug design and development.
1,2,4-Triazolo(4,3-a)phthalazines: Known for their inhibitory effects on bromodomains, these compounds share structural similarities but differ in their specific biological targets and activities.
The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl- lies in its specific molecular interactions and the potential for developing targeted therapies with minimal side effects .
Propriétés
Numéro CAS |
87539-91-1 |
|---|---|
Formule moléculaire |
C17H15N5 |
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
N-ethyl-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C17H15N5/c1-2-18-15-13-10-6-7-11-14(13)17-20-19-16(22(17)21-15)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,21) |
Clé InChI |
UTOJJUJERHHGQC-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















